3,5-Bis(trifluoromethyl)benzoic acid

Acidity pKa Electron-withdrawing effect

QC labs requiring SI-traceable purity determination of fluorinated APIs cannot substitute BTFMBA with positional isomers or mono-CF₃ analogs-only the 3,5-substitution pattern delivers the clean ¹⁹F singlet validated under BIPM ISRD-09 for quantitative ¹⁹F NMR. • Multi-lab validated: voriconazole purity by ¹⁹F-qNMR (99.52 ± 0.44%) matched established ¹H-qNMR results. • Enhanced acidity (pKa ~3.34) enables acid catalysis with non-nucleophilic conjugate base; recoverable via aqueous base extraction. • 98% purity, white crystalline solid; freely soluble in THF, MeCN, DMSO.

Molecular Formula C9H4F6O2
Molecular Weight 258.12 g/mol
CAS No. 725-89-3
Cat. No. B123164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzoic acid
CAS725-89-3
Synonyms3,5-Di(trifluoromethyl)benzoic Acid;  NSC 88282
Molecular FormulaC9H4F6O2
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17)
InChIKeyHVFQJWGYVXKLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)benzoic Acid: Key Procurement Data


3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA, CAS 725-89-3) is a symmetrically substituted, electron-deficient aromatic carboxylic acid bearing two trifluoromethyl groups at the meta positions. With a molecular formula of C9H4F6O2 and a molecular weight of 258.12 g/mol, it appears as a white crystalline solid (mp 142–143 °C) and exhibits markedly enhanced acidity (predicted pKa ~3.34) relative to unsubstituted benzoic acid [1]. Its strong electron‑withdrawing character, favorable solubility profile in common deuterated solvents, and sharp, well-resolved ¹⁹F NMR singlet have led to its formal adoption as a certified reference material for quantitative ¹⁹F NMR [2].

3,5-Bis(trifluoromethyl)benzoic Acid: Irreplaceable by Generic Analogs


Simple replacement of 3,5-bis(trifluoromethyl)benzoic acid with a positional isomer or a mono‑trifluoromethyl benzoic acid is not feasible when differentiated acidity, NMR reference properties, or solubility in non‑aqueous media are required. The 3,5‑substitution pattern provides a unique combination of strong acidity (pKa ~3.34 vs. 4.19 for benzoic acid) and a single, magnetically equivalent ¹⁹F signal that is absent in mono‑substituted analogs . Moreover, the compound is the only internal standard specifically validated for SI‑traceable ¹⁹F quantitative NMR across multiple organic solvents, as established by the BIPM ISRD‑09 suite [1]. Consequently, substituting an alternative fluorobenzoic acid would invalidate the SI‑traceability chain and compromise method accuracy.

3,5-Bis(trifluoromethyl)benzoic Acid: Quantitative Head-to-Head Comparison


Acidity Advantage vs. Benzoic Acid Analogs

The presence of two electron‑withdrawing trifluoromethyl groups at the meta positions substantially increases the acidity of 3,5‑bis(trifluoromethyl)benzoic acid relative to both unsubstituted benzoic acid and 4‑(trifluoromethyl)benzoic acid. The predicted pKa of 3.34 ± 0.10 is 0.85 units lower than that of benzoic acid (pKa 4.19) and 0.32 units lower than that of 4‑(trifluoromethyl)benzoic acid (pKa 3.66) [1]. This enhanced acidity enables deprotonation under milder conditions and improves solubility in basic media [2].

Acidity pKa Electron-withdrawing effect Proton transfer

Certified Internal Standard for ¹⁹F qNMR

3,5‑Bis(trifluoromethyl)benzoic acid is the only compound to have been formally adopted as Internal Standard Reference Data (ISRD‑09) by the BIPM for the purpose of SI‑traceable ¹⁹F quantitative NMR [1]. It is also one of seven validated Internal Standard Reference Materials (ISRMs) in the ‘universal’ qNMR calibrator suite, where it uniquely provides a single, sharp ¹⁹F resonance at −61.4 to −64.4 ppm (6F, singlet) across multiple deuterated solvents [2]. In contrast, the other six ISRMs (e.g., maleic acid, potassium hydrogen phthalate, dimethyl sulfone) deliver only ¹H signals, making BTFMBA indispensable for direct ¹⁹F‑based purity assignment of fluorinated pharmaceuticals such as voriconazole [3].

qNMR 19F NMR Reference material Metrology

Solvent Compatibility for Non-Aqueous qNMR

The solubility of 3,5‑bis(trifluoromethyl)benzoic acid in deuterated organic solvents has been systematically determined and reported by the BIPM, enabling its use across a broad polarity range. Solubility exceeds 20 mg/mL in DMSO‑d₆, methanol‑d₄, acetonitrile‑d₃, and acetone‑d₆, and is at least 5 mg/mL in chloroform‑d, while aqueous solubility is negligible (<1 mg/mL in D₂O at neutral pH) [1]. By contrast, the classical ¹H qNMR standards such as maleic acid and potassium hydrogen phthalate are restricted to D₂O and show limited or zero solubility in aprotic organic media [2]. This complementarity allows BTFMBA to serve as the internal standard of choice for organic‑soluble fluorinated analytes that cannot be analyzed in water [3].

Solubility Deuterated solvents Sample preparation qNMR

3,5-Bis(trifluoromethyl)benzoic Acid: Application Scenarios


¹⁹F qNMR Reference Material for Fluorinated APIs

When a pharmaceutical QC laboratory must determine the absolute purity of a fluorinated API such as voriconazole using an SI‑traceable method, 3,5‑bis(trifluoromethyl)benzoic acid is the only validated internal standard that provides a clean ¹⁹F singlet without interference from the analyte’s ¹H signals. The BIPM ISRD‑09 protocol details solvent compatibility, integration parameters, and uncertainty budgets, allowing direct implementation [1]. This scenario is explicitly demonstrated in the multi‑laboratory validation of voriconazole purity, where ¹⁹F‑qNMR results (99.52 ± 0.44%) matched the established ¹H‑qNMR method [2].

Acid Catalyst for Non-Aqueous Organic Synthesis

The enhanced acidity (pKa ~3.34) of BTFMBA, coupled with its high solubility in organic solvents such as THF, acetonitrile, and DMSO, makes it an effective acid catalyst for reactions that are sluggish with weaker benzoic acids. Its symmetrical, non‑nucleophilic conjugate base minimizes side‑reactions, and the product can be recovered by aqueous base extraction, leveraging the stark solubility contrast between the neutral acid (organic‑soluble) and its carboxylate salt (water‑soluble) [3].

Building Block for Fluorinated Ligands and MOFs

The rigid, 3,5‑disubstituted geometry of BTFMBA permits the construction of V‑shaped or linear coordination polymers with predictable topology. The electron‑withdrawing CF₃ groups tune the Lewis acidity of the coordinated metal center and enhance framework stability. When procuring for MOF synthesis, the symmetrical isomer ensures homogeneous pore environments, a property that the unsymmetrical 2,4‑isomer cannot deliver due to its directional dipole [4].

LC-MS/MS Internal Standard for Carboxylic Acid Metabolites

Because BTFMBA is structurally similar to endogenous aromatic carboxylic acids yet possesses a unique mass (258 Da) and strong negative‑ion ESI response, it serves as an ideal internal standard for LC‑MS/MS quantification of drug metabolites in biological matrices. Its high purity and well‑characterized chromatographic behavior, directly traceable to the qNMR value assignment, ensure reliable correction for matrix effects and ionization variability [1].

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